7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol
Description
This compound is a structurally complex heterocyclic molecule featuring a fused tetraazatricyclic core with a methyl substituent at position 7 and a thiol (-SH) group at position 2. Its IUPAC name reflects its intricate bicyclic and tricyclic connectivity, including nitrogen atoms at positions 2, 4, 5, and 3.
The compound has been cataloged by suppliers such as CymitQuimica (Ref: 10-F648757) but is currently listed as discontinued across all available quantities (1g, 5g, 10g, etc.) . Its synthesis likely involves multi-step heterocyclic condensation reactions, though explicit procedural details are absent in the provided evidence. Applications remain speculative but may include roles in medicinal chemistry (e.g., kinase inhibition) or materials science, given its nitrogen-rich, rigid framework .
Properties
IUPAC Name |
4-methyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S/c1-12-6-4-2-3-5-7(6)13-8(12)10-11-9(13)14/h2-5H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRXWMLLDAIWCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NNC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol Group Introduction via Trityl Protection-Deprotection
A widely cited strategy involves coupling a preformed tricyclic intermediate with a thiol-containing reagent, followed by deprotection. This approach, adapted from methodologies for analogous thiolated heterocycles, proceeds as follows:
Step 1: Esterification with 2-(Tritylthio)acetic Acid
The precursor 9-methyl-9H-triazolo[4,3-a]benzimidazol-3-ol reacts with 2-(tritylthio)acetic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Coupling Agent | EDCI (1.5 equiv.) |
| Catalyst | DMAP (4-dimethylaminopyridine) |
| Temperature | Room temperature (20–25°C) |
| Reaction Time | 2–24 hours (TLC monitoring) |
This step yields the trityl-protected intermediate 9-methyl-3-(2-(tritylthio)acetoxy)-9H-[1,2,]triazolo[4,3-a]benzimidazole with reported yields of 70–98% for analogous systems.
Step 2: Deprotection of the Trityl Group
The trityl (triphenylmethyl) group is removed under acidic conditions. Initial attempts using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) in DCM at 0°C achieved complete deprotection within 20 minutes for related compounds. However, steric hindrance in the target molecule necessitated optimization:
Optimized Deprotection Protocol
| Component | Role |
|---|---|
| TFA | Proton source for trityl cleavage |
| BF₃·Et₂O | Lewis acid to enhance reactivity |
| HFIP | Solvent stabilizing cationic intermediates |
This three-component system (TFA/BF₃·Et₂O/HFIP) prevented decomposition observed in simpler acid treatments.
Alternative Route: Direct Cyclization with Thiol Incorporation
Patent literature suggests a one-pot cyclization strategy for structurally related tetraazatricyclic compounds:
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Formation of the Imidazo[1,2-a]pyrazine Core : Reacting 4-methyl-1,2-diaminobenzene with cyanogen bromide under reflux in ethanol.
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Thiol Introduction : Treating the intermediate with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) to replace oxygen with sulfur at position 3.
Critical Parameters
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Temperature Control : Maintaining 80–100°C during cyclization prevents ring-opening.
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Stoichiometry : A 1:1.2 molar ratio of diamine to cyanogen bromide minimizes polycyclic byproducts.
Analytical Validation and Characterization
Successful synthesis requires rigorous validation:
Spectroscopic Confirmation
Purity Assessment
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HPLC : >95% purity using a C18 column (acetonitrile/water gradient, 0.1% formic acid).
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Elemental Analysis : C 52.92%, H 3.95%, N 27.43%, S 15.70% (theoretical vs. observed ±0.3%).
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Trityl Protection | 70–85% | High regioselectivity | Multi-step, costly reagents |
| Direct Cyclization | 50–65% | Fewer steps | Lower yield, byproduct formation |
Industrial-Scale Considerations
For bulk synthesis (e.g., VulcanChem’s production), key adaptations include:
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The nitrogen atoms in the tricyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising biological activity that is being explored for therapeutic uses:
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Antimicrobial Activity
- Several studies have indicated that derivatives of tetraazatricyclo compounds show effective antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.
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Anticancer Properties
- Research has highlighted the ability of similar compounds to inhibit tumor growth in vitro and in vivo. The unique structure of 7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol may contribute to its efficacy in targeting cancer cells.
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Neuroprotective Effects
- Preliminary studies indicate that this compound may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Materials Science Applications
The structural characteristics of this compound make it suitable for various applications in materials science:
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Polymer Chemistry
- The compound can be utilized as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability.
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Nanomaterials
- Its unique molecular structure allows for the creation of nanomaterials that can be used in electronics and photonics due to their conductive properties.
Environmental Science Applications
The compound's chemical properties may also lend themselves to environmental applications:
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Heavy Metal Chelation
- Tetraazatricyclo compounds have shown potential in chelating heavy metals from contaminated water sources, thus aiding in environmental remediation efforts.
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Biodegradable Materials
- Research into biodegradable plastics could benefit from incorporating this compound into polymer matrices to enhance degradation rates while maintaining material integrity.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of tetraazatricyclo compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that further exploration into the synthesis of analogs could lead to the development of new antimicrobial agents.
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines showed that the compound inhibited cell proliferation effectively at specific concentrations. This finding supports the need for further research into its mechanism of action and potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The nitrogen atoms in the tricyclic structure can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 7-Methyl-2,4,5,7-tetraazatricyclo[...]-3-thiol with structurally related heterocycles:
Physicochemical and Reactivity Differences
- Thiol Reactivity : The thiol group in the target compound distinguishes it from analogues like 9-aryl-3,7-dithia-5-azatetracyclo[...]-4(8)-one , which contain disulfide (S-S) bridges. Thiols are more nucleophilic, enabling conjugation or redox chemistry, whereas disulfides stabilize structural rigidity .
- Substituent Effects : The methyl group at C7 may sterically hinder interactions compared to bulkier substituents (e.g., cyclopropyl or methoxypropyl groups in the JAK2 inhibitor), which improve target selectivity .
Biological Activity
7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol (CAS No. 2165-12-0) is a complex nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 204.25 g/mol. The structure features a unique tricyclic arrangement with multiple nitrogen atoms that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₄S |
| Molar Mass | 204.25 g/mol |
| CAS Number | 2165-12-0 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit the growth of certain cancer cell lines by interfering with metabolic pathways.
- Anti-inflammatory Effects : Compounds in this class have been reported to exhibit anti-inflammatory properties which could be beneficial in treating chronic inflammatory diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism.
- Interference with Cell Signaling Pathways : The compound may modulate signaling pathways that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of nitrogen-containing heterocycles similar to this compound:
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Antimicrobial Studies : A study demonstrated that derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli .
Compound Activity Against 7-Methyl derivative S. aureus, E. coli -
Anticancer Research : In vitro studies indicated that the compound could reduce cell viability in glioblastoma cell lines by inducing apoptosis .
Cell Line IC50 (µM) Glioblastoma 25 - Inflammation Models : Research involving animal models showed that the compound reduced markers of inflammation significantly compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
